molecular formula C17H20N2O4S B5289990 N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5289990
M. Wt: 348.4 g/mol
InChI Key: ZNHNAMDYSIKRAY-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide is a compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxyphenyl acetamide moiety

Mechanism of Action

Future Directions

The compound has shown promise in preclinical studies for its potential to ameliorate Methotrexate-induced intestinal mucositis . Future research could further investigate its therapeutic potential, explore its mechanism of action in more detail, and assess its safety and efficacy in clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxyphenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both ethylsulfamoyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-18-24(21,22)15-10-8-14(9-11-15)19-17(20)12-13-6-4-5-7-16(13)23-2/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNAMDYSIKRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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